![molecular formula C23H21N3O4 B3696943 2-methyl-N-[[(2-methylbenzoyl)amino](3-nitrophenyl)methyl]benzamide](/img/structure/B3696943.png)
2-methyl-N-[[(2-methylbenzoyl)amino](3-nitrophenyl)methyl]benzamide
Overview
Description
2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide is a complex organic compound with the molecular formula C23H21N3O4 and a molecular weight of 403.442 g/mol . This compound is part of the benzamide class, which is known for its diverse applications in various fields such as medicine, biology, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid, 3-nitrobenzylamine, and 2-methylbenzoyl chloride.
Formation of Amide Bond: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with 3-nitrobenzylamine to form the intermediate amide.
Final Coupling: The intermediate amide is then coupled with 2-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide
- 2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide
- 2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide
Uniqueness
2-methyl-N-[(2-methylbenzoyl)aminomethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[[(2-methylbenzoyl)amino]-(3-nitrophenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-15-8-3-5-12-19(15)22(27)24-21(17-10-7-11-18(14-17)26(29)30)25-23(28)20-13-6-4-9-16(20)2/h3-14,21H,1-2H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGVMNLMQRELF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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